molecular formula C9H5Cl2IO B8337651 4,6-Dichloro-7-iodoindan-1-one

4,6-Dichloro-7-iodoindan-1-one

Cat. No.: B8337651
M. Wt: 326.94 g/mol
InChI Key: GYEPBACTUMTQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-7-iodoindan-1-one is a halogenated bicyclic compound featuring an indanone backbone (a benzene ring fused to a cyclopentanone). Its molecular formula is C₉H₅Cl₂IO, with chlorine atoms at positions 4 and 6, an iodine atom at position 7, and a ketone group at position 1.

Properties

Molecular Formula

C9H5Cl2IO

Molecular Weight

326.94 g/mol

IUPAC Name

4,6-dichloro-7-iodo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H5Cl2IO/c10-5-3-6(11)9(12)8-4(5)1-2-7(8)13/h3H,1-2H2

InChI Key

GYEPBACTUMTQLG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2I)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substitutional Analysis

The table below compares 4,6-Dichloro-7-iodoindan-1-one with selected analogs from published datasets :

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Ring System Key Features
This compound Not provided C₉H₅Cl₂IO ~326.8* 4-Cl, 6-Cl, 7-I, 1-keto Indanone Unique iodine substitution
4,6-Dichloroindoline hydrochloride 1210734-76-1 C₈H₇Cl₂N·HCl ~228.5 (base) 4-Cl, 6-Cl Indoline Saturated nitrogenous ring
6,7-Dichloro-1,2,3,4-tetrahydroquinoline 1783400-57-6 C₉H₉Cl₂N ~202.1 6-Cl, 7-Cl Tetrahydroquinoline Partially saturated ring
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ 217.6 7-Cl, 3-methyl, 2-carboxylic acid Indole Carboxylic acid functional group

*Calculated based on atomic masses.

Key Observations:

Halogen Diversity: The target compound’s iodine atom distinguishes it from analogs like 4,6-Dichloroindoline hydrochloride or 6,7-Dichloro-1,2,3,4-tetrahydroquinoline, which lack heavier halogens.

Ring System Differences: Indanone (target compound): A ketone-containing bicyclic structure, enabling participation in condensation or nucleophilic addition reactions. Indoline/tetrahydroquinoline: Nitrogen-containing saturated or partially saturated rings, favoring interactions with biological targets (e.g., enzyme active sites) .

Functional Groups : The carboxylic acid in 7-Chloro-3-methyl-1H-indole-2-carboxylic acid () introduces acidity and hydrogen-bonding capability, unlike the neutral ketone in the target compound.

Physicochemical Properties

While experimental data for the target compound are scarce, theoretical comparisons can be made:

  • Molecular Weight: The iodine atom increases the target compound’s molecular weight (~326.8 g/mol) significantly compared to dichloro analogs (e.g., ~202.1 g/mol for 6,7-Dichloro-1,2,3,4-tetrahydroquinoline). This may reduce solubility in polar solvents.
  • Reactivity: The ketone group in indanone could undergo reductions to form alcohols or participate in Grignard reactions. Iodine at position 7 may facilitate aromatic substitution reactions, unlike chloro analogs where such reactions require harsher conditions .

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